molecular formula C22H26N6O2S B2817143 1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-37-7

1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2817143
CAS No.: 2034302-37-7
M. Wt: 438.55
Attention: For research use only. Not for human or veterinary use.
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Description

1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
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Biological Activity

The compound 1-((cyanomethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 2034302-37-7) is a novel triazole derivative with potential biological activities. This article explores its synthesis, biological properties, and applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N6O2SC_{22}H_{26}N_{6}O_{2}S, with a molecular weight of 438.55 g/mol . The structure features a triazoloquinazoline backbone which is known for various biological activities, including kinase inhibition and anticancer properties.

PropertyValue
Molecular FormulaC22H26N6O2S
Molecular Weight438.55 g/mol
Purity95%
CAS Number2034302-37-7

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the triazole ring and subsequent modifications to introduce the cyanomethylthio and carboxamide functional groups. Specific synthetic pathways have not been detailed in the available literature but are crucial for producing compounds in this class.

Kinase Inhibition

The biological activity of quinazoline derivatives often includes inhibition of cyclin-dependent kinases (CDKs) and other protein kinases:

  • CDK Inhibition : The compound may inhibit CDK9, which plays a crucial role in cell cycle regulation and transcriptional control. Inhibitors of CDK9 are being explored for their potential to treat various cancers .

Case Studies

While direct studies on This compound are sparse, related research provides insights into its potential:

  • Thiazole-Fused Quinazolines : A study evaluating thiazole-fused quinazolines showed significant cytotoxicity against human cancer cell lines with IC50 values in the micromolar range. These findings suggest that modifications to the quinazoline structure can enhance anticancer activity .
  • Kinase Profiling : Another study tested various quinazoline derivatives against a panel of human kinases (CDK9, GSK3β, etc.) and reported varying degrees of inhibition, indicating a structure-activity relationship that could be applied to new compounds like the one discussed .

Properties

IUPAC Name

1-(cyanomethylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c1-14(2)9-11-27-20(30)17-8-7-15(19(29)24-16-5-3-4-6-16)13-18(17)28-21(27)25-26-22(28)31-12-10-23/h7-8,13-14,16H,3-6,9,11-12H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPNIXLYOODFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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